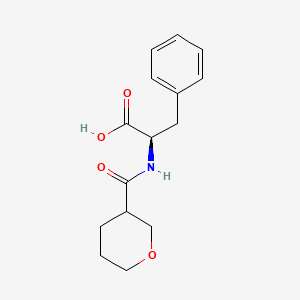
(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. Also known as PTP1B inhibitor, this compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. One of the main targets of this compound is the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling, glucose homeostasis, and energy metabolism. By inhibiting PTP1B activity, this compound can enhance insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. Moreover, this compound has been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
作用機序
The mechanism of action of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid involves the inhibition of PTP1B activity by binding to its active site. PTP1B is a negative regulator of insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the attenuation of downstream signaling events. By blocking PTP1B activity, this compound can enhance insulin signaling and promote glucose uptake in insulin-sensitive tissues, such as muscle and adipose tissue. This compound can also activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are involved in the regulation of energy metabolism and lipid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose, duration, and route of administration. In animal studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic models. Moreover, this compound can reduce body weight, adiposity, and hepatic steatosis in high-fat diet-induced obese mice. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects by suppressing the production of pro-inflammatory cytokines and reactive oxygen species.
実験室実験の利点と制限
(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid has several advantages for lab experiments, such as its high potency, specificity, and selectivity for PTP1B inhibition. This compound can be easily synthesized and purified using standard organic chemistry techniques. However, there are also some limitations to the use of this compound in lab experiments, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Moreover, the effects of this compound may vary depending on the experimental conditions and the animal model used.
将来の方向性
There are several future directions for the research on (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid. One of the main areas of interest is the development of more potent and selective PTP1B inhibitors with improved pharmacological properties and fewer side effects. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound on energy metabolism, inflammation, and cancer. Moreover, the potential applications of this compound in human clinical trials need to be further explored to assess its safety and efficacy in the treatment of metabolic and oncological disorders.
合成法
The synthesis of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid involves the reaction of (R)-3-amino-2-hydroxypropionic acid with 3-thiopheneacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with phenylisocyanate to obtain the final product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
特性
IUPAC Name |
(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-7,10,14H,8-9,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLLSPNGPWNBID-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)
![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)


![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
